molecular formula C19H19FN4O2 B5199841 1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide

1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide

Cat. No.: B5199841
M. Wt: 354.4 g/mol
InChI Key: RQFNQBMHSOSORV-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing automated synthesis platforms and continuous flow reactors.

Chemical Reactions Analysis

1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, leading to antifungal effects. The fluorophenyl and methoxyphenyl groups enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide can be compared with other triazole derivatives such as:

    Fluconazole: A well-known antifungal agent with a similar triazole structure but different substituents.

    Itraconazole: Another antifungal with a broader spectrum of activity, also containing a triazole ring.

    Voriconazole: A triazole antifungal with enhanced activity against resistant fungal strains.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-26-17-4-2-3-14(11-17)9-10-21-19(25)18-13-24(23-22-18)12-15-5-7-16(20)8-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFNQBMHSOSORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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